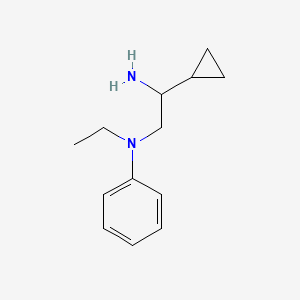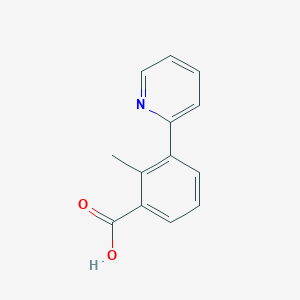
2-甲基-3-(吡啶-2-基)苯甲酸
描述
2-Methyl-3-(pyridin-2-yl)benzoic acid, also known as 2-Methyl-3-(2-pyridyl)benzoic acid or MPBA, is a chemical compound that has been widely used in scientific research. It is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
科学研究应用
Antimicrobial and Antiviral Activities
Pyridine compounds, including derivatives of 2-Methyl-3-(pyridin-2-yl)benzoic acid, have been studied for their potential antimicrobial and antiviral activities. Research has tested these compounds against a range of bacterial strains, yeasts, and filamentous fungi, indicating their broad-spectrum capabilities in combating various pathogens .
Herbicidal Activity
Substituted 3-(pyridin-2-yl)phenylamino derivatives, which are structurally related to 2-Methyl-3-(pyridin-2-yl)benzoic acid, have been designed and synthesized to act as protoporphyrinogen oxidase (PPO) inhibitors. These compounds exhibit robust herbicidal activity and are considered for crop safety applications .
Parkinson’s Disease Therapeutics
Derivatives of 4-methyl-3-(pyridin-2-ylamino)benzamide, which share a similar pyridinyl component with the compound , have been discovered as potential therapeutic agents for Parkinson’s disease by inhibiting C-Abl .
Anti-fibrotic Activities
Novel pyridinyl compounds have been synthesized and found to exhibit anti-fibrotic activities, potentially offering therapeutic benefits for conditions associated with fibrosis. Some of these compounds have shown better activities than existing anti-fibrotic drugs .
Development of New Antimicrobial Agents
The increasing resistance of fungal and bacterial pathogens has led to the synthesis of novel series of pyridinyl derivatives for their antibacterial properties. These studies aim to develop new antimicrobial agents to address drug-resistant infections .
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The bioavailability of the compound can be influenced by factors such as its solubility, stability, and the presence of transporters and metabolic enzymes.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting gene expression
Action Environment
The action, efficacy, and stability of 2-Methyl-3-(pyridin-2-yl)benzoic acid can be influenced by various environmental factors. These may include the pH and composition of the biological milieu, the presence of other molecules that can interact with the compound, and the temperature. For example, the compound’s activity could be affected by the presence of other molecules that compete for the same target or that modulate the target’s activity .
属性
IUPAC Name |
2-methyl-3-pyridin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-10(12-7-2-3-8-14-12)5-4-6-11(9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXMNHHISPYCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridin-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



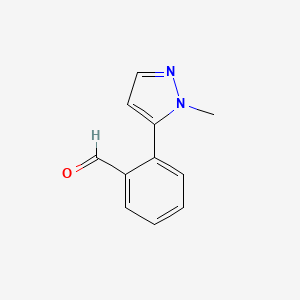

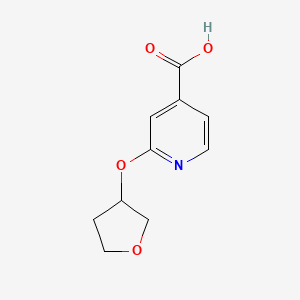

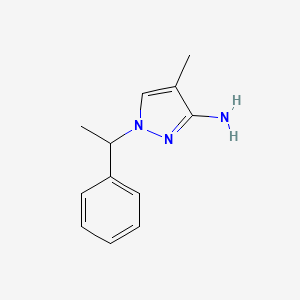
![1-Methyl-3-[(prop-2-en-1-yl)amino]pyrrolidin-2-one](/img/structure/B1426837.png)
![3-[3-(Trifluoromethyl)phenyl]thiomorpholine](/img/structure/B1426838.png)
![N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide](/img/structure/B1426839.png)
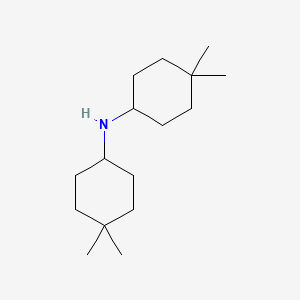

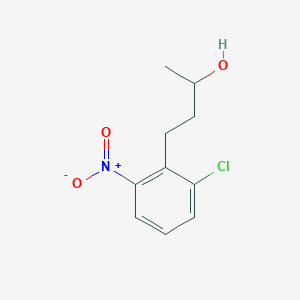
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)

